molecular formula C20H38O B8577382 3,7,11,15-Tetramethylhexadec-2-enal CAS No. 120467-03-0

3,7,11,15-Tetramethylhexadec-2-enal

Cat. No. B8577382
CAS RN: 120467-03-0
M. Wt: 294.5 g/mol
InChI Key: RAFZYSUICBQABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7,11,15-Tetramethylhexadec-2-enal is a useful research compound. Its molecular formula is C20H38O and its molecular weight is 294.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,7,11,15-Tetramethylhexadec-2-enal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,7,11,15-Tetramethylhexadec-2-enal including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

120467-03-0

Molecular Formula

C20H38O

Molecular Weight

294.5 g/mol

IUPAC Name

3,7,11,15-tetramethylhexadec-2-enal

InChI

InChI=1S/C20H38O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15-19H,6-14H2,1-5H3

InChI Key

RAFZYSUICBQABU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CC=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Bromo-2-trimethylsilyloxyethylene (1 g, 5.3 mmol) in anhydrous ethyl ether (10 cc) is introduced under an argon atmosphere into a 50-cc round-bottomed flask. The mixture is cooled to -70° C. and a 1.2M solution (8 cc) of tert-butyllitium in pentane is then added. Stirring is performed for 90 minutes at -70° C. and then 6,10,14-trimethyl-2-pentadecanone (1.19 g) is added in solution in anhydrous ethyl ether (3 cc). The temperature is allowed to rise to about -15° C. and stirring is continued for 1 hour. The solution is cooled to -60° C. and 3N hydrochloric acid (7 cc) is then added over 15 minutes. Stirring is performed for 30 minutes at 10° C. After extracting with ether, washing the ether phases until neutral, drying the ether phases over magnesium sulphate, filtering and evaporating off the solvents, a product is obtained and is purified by flash chromatography. 3,7,11,15-Tetramethyl-2-hexadecenal (1.05 g) is thus obtained and is characterized by its infrared spectrum and its proton nuclear magnetic resonance spectrum.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
8 mL
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reactant
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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1.19 g
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reactant
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3 mL
Type
solvent
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Quantity
7 mL
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reactant
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Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, 17.4 mL (202 mmol) of oxalyl chloride was dissolved in methylene chloride (300 mL). 36 mL (0.51 mol) of dimethyl sulfoxide was slowly added dropwise to the mixture at −78° C. After the mixture was stirred for 15 min, 50 g (0.17 mol) of phytol was added, followed by stirring for 1 hour at the same temperature. After addition of 94 mL (0.68 mol) of triethylamine, the reaction mixture was allowed to warm up to room temperature. The mixture was concentrated with methylene chloride, and the residue was diluted with diethylether, and the solution was washed saturated brine, and dried over anhydrous sodium sulfate. After filtration, the filtrate was concentrated to obtain 3,7,11,15-tetramethylhexadec-2-en-1-al as a crude product.
Quantity
17.4 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
94 mL
Type
reactant
Reaction Step Four

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